7-Hexylazepan-2-one
Overview
Description
7-Hexylazepan-2-one is a chemical compound with the CAS Number: 19878-76-3 . Its molecular weight is 197.32 and its IUPAC name is 7-hexylazepan-2-one .
Molecular Structure Analysis
The InChI code for 7-Hexylazepan-2-one is 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) . This indicates that the compound has a cyclic structure with a ketone functional group.Scientific Research Applications
1. Chemical Synthesis and Molecular Structures
- A study by Köstler and Rosemeyer (2009) focused on the synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides, an area that could be relevant to 7-Hexylazepan-2-one's chemical properties (Köstler & Rosemeyer, 2009).
- Research by Tandon, Bunge, and Thompson (2007) explored the synthesis of a copper dimeric macrocyclic complex with a heptanuclear core-structure, which might provide insights into complex chemical structures similar to 7-Hexylazepan-2-one (Tandon, Bunge, & Thompson, 2007).
2. Photocatalysis and Solar Energy
- A study by Li et al. (2002) on new peripherally-substituted naphthalocyanines for use in dye-sensitised photoelectrochemical solar cells could provide insights relevant to the photoreactive properties of 7-Hexylazepan-2-one (Li et al., 2002).
3. Biochemical Studies
- Shen et al. (2020) researched the photocatalytic mechanism of Fe-doped TiO2 in the degradation of organic pollutants, which might offer parallels to the biochemical interactions of 7-Hexylazepan-2-one (Shen et al., 2020).
- Giridharan et al. (2002) focused on a novel methylenedioxy lignan's suppression of cancer cell proliferation, which could be related to potential biomedical applications of 7-Hexylazepan-2-one (Giridharan et al., 2002).
4. Anticancer Drug Design
- Kecel-Gunduz et al. (2021) discussed the computer-aided design of a new anticancer drug, which could inform research into the pharmacological applications of 7-Hexylazepan-2-one (Kecel-Gunduz et al., 2021).
properties
IUPAC Name |
7-hexylazepan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIGKBLXUJUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexylazepan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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